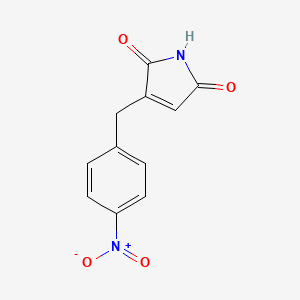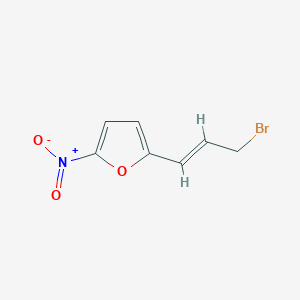![molecular formula C12H11N3O B12896575 1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one CAS No. 825633-32-7](/img/no-structure.png)
1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-acetylphenylboronic acid with 2-aminopyrimidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
類似化合物との比較
1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
2-Aminopyrimidin-4-one: This compound has a similar pyrimidine ring structure but lacks the phenyl and ethanone groups.
4-Aminopyrimidine: This compound has an amino group at the 4-position of the pyrimidine ring but lacks the phenyl and ethanone groups.
1-(4-Aminophenyl)ethanone: This compound has a phenyl and ethanone group but lacks the pyrimidine ring.
The uniqueness of this compound lies in its combination of the pyrimidine ring with the phenyl and ethanone groups, which imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.
特性
| 825633-32-7 | |
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
1-[4-(2-aminopyrimidin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11N3O/c1-8(16)9-2-4-10(5-3-9)11-6-7-14-12(13)15-11/h2-7H,1H3,(H2,13,14,15) |
InChIキー |
NLTRQESWOHJOBA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)




